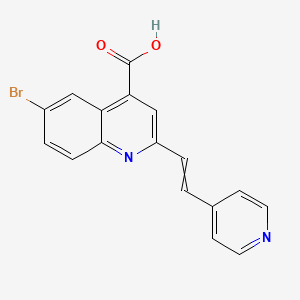
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H11BrN2O2 and a molecular weight of 355.19 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the quinoline ring, a pyridin-4-ylethenyl group at the 2nd position, and a carboxylic acid group at the 4th position. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid typically involves several steps. One common method includes the following steps :
Bromination: The starting material, quinoline, is brominated at the 6th position using bromine or a brominating agent.
Ethenylation: The brominated quinoline is then reacted with a pyridin-4-ylethenyl group through a coupling reaction, often facilitated by a palladium catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
6-Bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as :
6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid: This compound lacks the ethenyl group, which may affect its chemical reactivity and biological activity.
6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid: The position of the pyridine ring substitution can influence the compound’s properties and applications.
6-Bromo-2-(2-pyridin-2-ylethenyl)quinoline-4-carboxylic acid: Similar to the previous compound, the position of the pyridine ring substitution plays a crucial role in determining its characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11BrN2O2 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
6-bromo-2-(2-pyridin-4-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H11BrN2O2/c18-12-2-4-16-14(9-12)15(17(21)22)10-13(20-16)3-1-11-5-7-19-8-6-11/h1-10H,(H,21,22) |
InChI Key |
KKNHYSSJHQAITJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1Br)C(=O)O)C=CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-(3,5-dibroMo-4-Methylphenyl)-, 2-[(2-hydroxy-5-nitrophenyl)Methylene]hydrazide](/img/structure/B11822809.png)

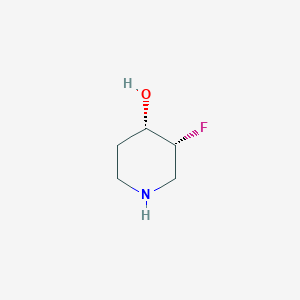
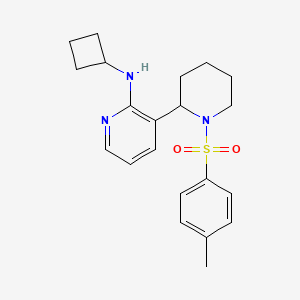
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11822845.png)
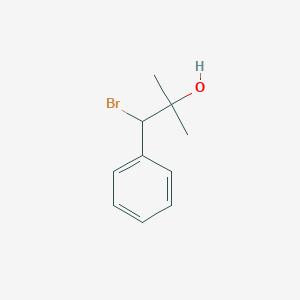


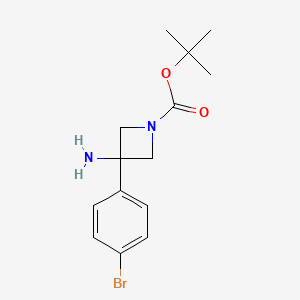
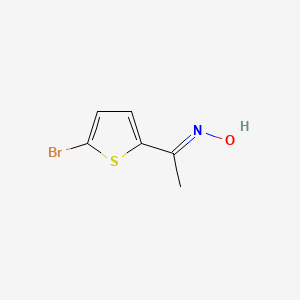
![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
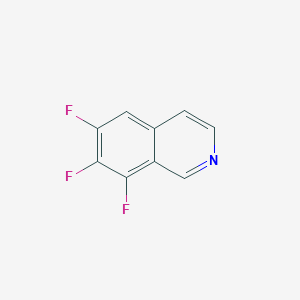

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
